2-methylpropyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimidothiazine carboxylate class, characterized by a fused pyrimidine-thiazine bicyclic core. Its structure includes a 2-methylpropyl ester at position 7, an (E)-2-(2-methoxyphenyl)ethenyl substituent at position 6, and a methyl group at position 6.
Properties
Molecular Formula |
C22H26N2O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-methylpropyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H26N2O4S/c1-14(2)13-28-21(26)20-15(3)23-22-24(19(25)11-12-29-22)17(20)10-9-16-7-5-6-8-18(16)27-4/h5-10,14,17H,11-13H2,1-4H3/b10-9+ |
InChI Key |
ASGZOHIKTAMBGT-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3OC)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3OC)C(=O)OCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest analogs differ in ester groups and aryl substituents:
Key Observations :
- Aryl Substituents : The (E)-ethenyl group in the target compound introduces planarity and conjugation, which could enhance UV absorption (relevant for analytical detection) and π-stacking in crystal lattices .
Crystallographic and Hydrogen-Bonding Profiles
- Target Compound: No crystallographic data are provided, but analogous pyrimidothiazines (e.g., ) adopt monoclinic (P21/n) systems with Z = 3. Hydrogen-bonding networks (C—H···O) stabilize crystal packing .
- Thiazolopyrimidine () : Dihedral angle of 80.94° between thiazolopyrimidine and benzene rings; puckered pyrimidine ring (flattened boat conformation) .
- SHELX Refinement : Widely used for small-molecule crystallography (), suggesting similar methods for the target compound’s structural elucidation.
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